molecular formula C10H8N2 B147420 1,2-Phenylenediacetonitrile CAS No. 613-73-0

1,2-Phenylenediacetonitrile

Cat. No. B147420
M. Wt: 156.18 g/mol
InChI Key: FWPFXBANOKKNBR-UHFFFAOYSA-N
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Patent
US07429579B2

Procedure details

1,2-Phenylenediacetonitrile (7.5 g, 48 mmol) dissolved in ethanol (150 ml) was added to Raney Ni (2 g) which had been previously washed with ethanol (3×20 ml). The mixture was then hydrogenated at 50° C. at 50 psi pressure with shaking for 24 h. The reaction mixture was then cooled to room temperature and filtered through a pad of kieselguhr and washed through with ethanol (100 ml). The filtrate was evaporated in vacuo to give a brown oil which was chromatographed on silica gel (100 g), eluting with 2-10% methanol in CH2Cl2 to give the title compound as a brown oil (2.45 g, 35%).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:10][C:11]#[N:12])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][C:8]#N>C(O)C.[Ni]>[CH2:10]1[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[CH2:7][CH2:8][NH:12][CH2:11]1

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C1(=C(C=CC=C1)CC#N)CC#N
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with shaking for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
had been previously washed with ethanol (3×20 ml)
CUSTOM
Type
CUSTOM
Details
was then hydrogenated at 50° C. at 50 psi pressure
FILTRATION
Type
FILTRATION
Details
filtered through a pad of kieselguhr
WASH
Type
WASH
Details
washed through with ethanol (100 ml)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel (100 g)
WASH
Type
WASH
Details
eluting with 2-10% methanol in CH2Cl2

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1CNCCC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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